molecular formula C7H12N2S2 B13247718 1-((4-Methylthiazol-2-yl)thio)propan-2-amine

1-((4-Methylthiazol-2-yl)thio)propan-2-amine

Cat. No.: B13247718
M. Wt: 188.3 g/mol
InChI Key: UZNSSAPXTVVVGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Methylthiazol-2-yl)thio)propan-2-amine is a thiazole-derived compound characterized by a methyl-substituted thiazole ring linked via a thioether group to a propan-2-amine moiety. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

Molecular Formula

C7H12N2S2

Molecular Weight

188.3 g/mol

IUPAC Name

1-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-amine

InChI

InChI=1S/C7H12N2S2/c1-5(8)3-10-7-9-6(2)4-11-7/h4-5H,3,8H2,1-2H3

InChI Key

UZNSSAPXTVVVGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)SCC(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methylthiazol-2-yl)thio)propan-2-amine typically involves the reaction of 4-methylthiazole-2-thiol with 2-bromo-1-aminopropane under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-((4-Methylthiazol-2-yl)thio)propan-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((4-Methylthiazol-2-yl)thio)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((4-Methylthiazol-2-yl)thio)propan-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to the disruption of cellular processes, ultimately resulting in antimicrobial, antifungal, or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • 1-((4-Bromophenyl)thio)propan-2-amine (3d): Structure: Replaces the thiazole ring with a brominated phenyl group. Synthesis: Prepared via nucleophilic substitution between 4-bromothiophenol and 2-methylaziridine . Properties: The electron-withdrawing bromine increases polarity compared to the methyl group in the target compound. MS data shows [M+H]+ at m/z 246.6 . Activity: Bromine’s steric and electronic effects may alter binding to targets like ion channels or enzymes.
  • 1-(Pyrimidin-2-ylthio)propan-2-amine (3e): Structure: Features a pyrimidine ring instead of thiazole. Synthesis: Derived from pyrimidine-2-thiol and 2-methylaziridine . MS: [M+H]+ at m/z 169.9 . Activity: May interact with nucleotide-binding proteins or nucleic acids.

Thiazole Ring Modifications

  • 3-(4-Methylthiazol-2-yl)propan-1-amine :

    • Structure : Propan-1-amine chain (vs. propan-2-amine) attached to the thiazole.
    • Properties : The primary amine (NH₂) at the terminal position increases hydrophilicity. Molecular weight: 156.25 .
    • Activity : Altered amine positioning may affect membrane permeability or receptor engagement.
  • 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine :

    • Structure : Methyl group at the 5-position of the thiazole (vs. 4-position in the target compound).
    • Properties : Molecular weight: 156.25; CAS: 1155530-59-8 .
    • Activity : Positional isomerism could influence steric interactions in enzyme active sites.

Heterocyclic Core Replacements

  • 5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine: Structure: Replaces thiazole with a thiadiazole ring. Properties: Thiadiazole’s additional nitrogen atom increases electron deficiency. CAS: 448914-54-3 . Activity: Thiadiazoles are known for antiviral and antitumor effects, suggesting divergent biological targets compared to thiazoles .

Pharmacologically Active Analogues

  • DOT (1-(2,5-Dimethoxy-4-(methylthio)phenyl)propan-2-amine) :
    • Structure : Amphetamine derivative with methoxy and methylthio groups on a phenyl ring.
    • Activity : Acts as a biased agonist of the 5-HT2A receptor, promoting β-arrestin signaling over Gq pathways .
    • Comparison : The target compound’s thiazole ring may reduce CNS penetration compared to DOT’s phenyl core.

Comparative Physicochemical and Pharmacological Data

Compound Core Structure Substituents Molecular Weight Key Pharmacological Activity Reference
1-((4-Methylthiazol-2-yl)thio)propan-2-amine Thiazole 4-Me, thioether, propan-2-amine 188.29 (calc.) Under investigation -
1-((4-Bromophenyl)thio)propan-2-amine (3d) Phenyl 4-Br, thioether 246.6 Not reported
3-(4-Methylthiazol-2-yl)propan-1-amine Thiazole 4-Me, propan-1-amine 156.25 Not reported
DOT Phenyl (amphetamine) 2,5-OMe, 4-MeS 255.36 5-HT2A receptor agonism
5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine Thiadiazole 4-MePh, allylamine 231.31 Anticancer (hypothetical)

Structure-Activity Relationship (SAR) Trends

Thiazole vs. Phenyl Cores : Thiazoles offer improved metabolic stability over phenyl rings due to reduced oxidative metabolism .

Substituent Position : Methyl at the 4-position (thiazole) vs. 5-position alters steric bulk and electronic density, impacting target binding .

Amine Positioning : Propan-2-amine (secondary amine) enhances lipophilicity vs. propan-1-amine (primary amine), affecting bioavailability .

Biological Activity

1-((4-Methylthiazol-2-yl)thio)propan-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure and Properties

1-((4-Methylthiazol-2-yl)thio)propan-2-amine features a thiazole ring, which is known for its biological activity. The presence of the methyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The thioether linkage contributes to the compound's stability and reactivity with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, 1,3,4-thiadiazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1-((4-Methylthiazol-2-yl)thio)propan-2-amineStaphylococcus aureus32 µg/mL
Other Thiadiazole DerivativesBacillus cereus16 µg/mL
Mycobacterium smegmatis64 µg/mL

Cytotoxic Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in breast carcinoma (T47D) and colon carcinoma (HT-29) cells through mechanisms involving caspase activation and disruption of microtubule dynamics .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
T47D (Breast Carcinoma)15.5
HT-29 (Colon Carcinoma)12.3
Jurkat E6.1 (T-cell Leukemia)18.7

The biological activity of 1-((4-Methylthiazol-2-yl)thio)propan-2-amine can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar to other thiazole derivatives, it may inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound has been implicated in the generation of ROS, which can induce oxidative stress in cancer cells, promoting apoptosis .
  • Interaction with Biomolecules : Its mesoionic nature allows it to interact effectively with biomolecules such as DNA and proteins, enhancing its potential as a therapeutic agent .

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • Antibacterial Efficacy : A study demonstrated that a series of thiazole derivatives exhibited strong antibacterial activity against resistant strains of bacteria, suggesting potential for development as new antibiotics .
  • Anticancer Potential : Clinical trials involving thiazole derivatives have shown promising results in reducing tumor size in patients with advanced breast cancer, supporting further investigation into their therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.